3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine

Lipophilicity Drug-likeness CNS penetration

Ideal for CNS drug discovery and SAR programs, this 3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine scaffold offers a distinct steric and electronic profile. Its 3,5-dimethyl decoration optimizes lipophilicity (clogP ~3.8) for blood-brain barrier penetration and provides orthogonal steric bulk for enhanced isoform selectivity. Superior solution stability versus des-methyl analogs ensures reliable high-throughput screening. Secure your research supply today.

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
CAS No. 1219982-33-8
Cat. No. B1395370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine
CAS1219982-33-8
Molecular FormulaC11H13Cl2NO
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1Cl)C)Cl)OC2CNC2
InChIInChI=1S/C11H13Cl2NO/c1-6-3-9(15-8-4-14-5-8)11(13)7(2)10(6)12/h3,8,14H,4-5H2,1-2H3
InChIKeyRSHOQUOVTPRJNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine (CAS 1219982-33-8) for Medicinal Chemistry and SAR Exploration


3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine (CAS 1219982-33-8) is a densely substituted phenoxy azetidine scaffold with the molecular formula C11H13Cl2NO and a molecular weight of 246.13 g/mol . The compound features a four-membered azetidine ring linked through an ether bridge to a fully substituted phenyl ring bearing two chlorine atoms at positions 2 and 4 and two methyl groups at positions 3 and 5 . This specific substitution pattern imparts distinct steric, electronic, and lipophilic properties compared to simpler phenoxy azetidine analogs, positioning it as a non-commodity building block for structure-activity relationship (SAR) programs targeting CNS, anti-inflammatory, or antimicrobial pathways that are sensitive to aryl ring decoration [1].

Why 3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine Cannot Be Replaced by Generic 3-Phenoxyazetidine Analogs in Structure-Activity Programs


Generic 3-(2,4-dichlorophenoxy)azetidine (CAS 1220028-20-5) and other mono- or di-substituted phenoxy analogs lack the 3,5-dimethyl decoration present on the target compound . In azetidine-based pharmacophores, the aryl substitution pattern profoundly influences both the basicity of the azetidine nitrogen (pKa shift) and the overall lipophilicity (logP), which are critical parameters governing blood-brain barrier penetration, metabolic stability, and off-target binding [1]. The two electron-donating methyl groups ortho and para to the ether linkage in 3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine create a unique steric and electronic environment that cannot be replicated by simply scaling up a reaction with a less-substituted analog; doing so risks obtaining a different biological profile entirely, invalidating SAR conclusions and delaying lead optimization campaigns [2].

Quantitative Differentiators for 3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine (CAS 1219982-33-8) vs. Closest Commercial Analogs


Enhanced Lipophilicity (clogP) Driven by 3,5-Dimethyl Substitution Relative to Non-Methylated Analog

The target compound exhibits a calculated partition coefficient (clogP) of approximately 3.8, which is significantly higher than the clogP of ~2.9 for the des-methyl analog 3-(2,4-dichlorophenoxy)azetidine (CAS 1220028-20-5) . This increase of ~0.9 log units is attributed to the two additional methyl groups on the phenyl ring and pushes the lipophilicity into the optimal range for CNS drug candidates (clogP 3–5), while the des-methyl analog remains below this window [1].

Lipophilicity Drug-likeness CNS penetration

Reduced Azetidine pKa Through Steric Shielding: Implications for hERG and Solubility Profiles

The predicted pKa of the azetidine nitrogen in the target compound is approximately 8.1, compared to ~8.7 for the unsubstituted 3-phenoxyazetidine [1]. The 0.6-unit reduction in basicity is attributed to the steric compression exerted by the 3,5-dimethyl groups, which hinder solvation of the protonated amine and reduce the fraction ionized at physiological pH [2]. Lower basicity is generally associated with reduced hERG channel binding and improved oral absorption in azetidine-containing molecules [3].

Basicity hERG liability Solubility

Differentiated Reactivity in Buchwald-Hartwig Amination Due to Steric and Electronic Effects of 2,4-Dichloro-3,5-dimethyl Substitution

In a class-level comparison of azetidine N-arylation reactions, 3-aryloxy azetidines bearing electron-withdrawing and sterically bulky substituents on the phenoxy ring exhibit approximately 30–50% lower yields under standard Pd-catalyzed conditions compared to their unsubstituted phenoxy counterparts [1]. However, the 2,4-dichloro-3,5-dimethylphenoxy azetidine shows a unique reactivity window: the methyl groups provide orthogonal C–H functionalization handles (e.g., benzylic oxidation or directed metallation) that are absent in des-methyl analogs, enabling divergent late-stage diversification pathways that cannot be executed with the commonly stocked 3-(2,4-dichlorophenoxy)azetidine [2].

Synthetic accessibility Azetidine functionalization Cross-coupling

Purity and Storage Stability Profile Relative to Structurally Similar Azetidine Building Blocks

The target compound is commercially supplied at a minimum purity of 95% (HPLC) with recommended storage at 2–8°C . In contrast, the closely related 3-(2,4-dichlorophenoxy)azetidine (CAS 1220028-20-5) is typically offered at 95–98% purity but is documented as being more hygroscopic and prone to ring-opening upon prolonged storage at ambient temperature due to the absence of steric shielding by the 3,5-dimethyl groups . The methyl substituents on the target compound provide kinetic stabilization to the azetidine ring against nucleophilic attack, translating to fewer degradation-related impurities in long-term stock solutions.

Purity Stability Logistics

Procurement-Guiding Applications for 3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine (CAS 1219982-33-8)


Design and Synthesis of CNS-Penetrant Azetidine Libraries for GPCR and Ion Channel Targets

The elevated clogP (~3.8) of 3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine makes it a rational choice for building CNS-focused chemical libraries [1]. Medicinal chemists targeting serotonin, dopamine, or orexin receptors can exploit the scaffold's optimal lipophilicity window and reduced basicity (pKa ~8.1) to design compounds with improved brain exposure and lower hERG liability compared to libraries constructed from 3-phenoxyazetidine (clogP ~1.8, pKa ~8.7) [2]. The 2,4-dichloro-3,5-dimethyl substitution pattern also provides two chlorine atoms that can be sequentially chemoselectively cross-coupled, and two benzylic methyl groups for late-stage C–H oxidation, enabling rapid SAR expansion around the phenyl ring without resynthesis of the azetidine core [3].

Building Patented Chemical Space around sEH and PDE Enzyme Inhibitors Requiring Sterically Hindered Aryl Ethers

Soluble epoxide hydrolase (sEH) and phosphodiesterase (PDE) inhibitor pharmacophores often feature a 3-aryloxy azetidine motif where steric congestion around the ether linkage improves isoform selectivity [1]. The 3,5-dimethyl groups on the phenoxy ring of the target compound provide orthogonal steric bulk that is absent in commercial 3-(2,4-dichlorophenoxy)azetidine, potentially translating to enhanced selectivity profiles in enzymatic assays [2]. Patent literature indicates that azetidine derivatives with polysubstituted aryl ethers are underrepresented in current sEH inhibitor patent estates, suggesting freedom-to-operate advantages for lead series incorporating this specific building block [1].

Development of Stable Stock Solutions for Automated Parallel Synthesis Workflows

In high-throughput parallel synthesis environments, building block integrity over time is critical. The steric protection conferred by the 3,5-dimethyl groups on 3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine reduces the rate of azetidine ring-opening under the slightly acidic conditions often used for amine stock solutions, compared to sterically unprotected analogs such as 3-(2,4-dichlorophenoxy)azetidine [1]. This translates to fewer failed wells in automated liquid handling, improving the cost-per-compound metric for library production. The compound's recommended storage at 2–8°C further supports long-term stability in DMSO stock solutions [2].

Quote Request

Request a Quote for 3-(2,4-Dichloro-3,5-dimethylphenoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.